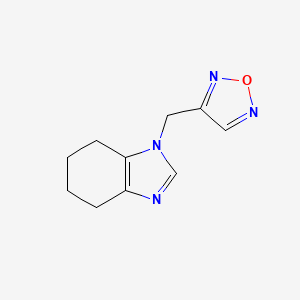![molecular formula C14H18N4O B7450173 5-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]-4-methoxypyrimidine](/img/structure/B7450173.png)
5-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]-4-methoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]-4-methoxypyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action and physiological effects.
Applications De Recherche Scientifique
5-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]-4-methoxypyrimidine has been studied for its potential applications in various fields. One of the main applications is in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 5-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]-4-methoxypyrimidine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and receptors that are involved in the growth and proliferation of cancer cells. It also has an effect on the signaling pathways that are involved in the development of neurodegenerative disorders.
Biochemical and Physiological Effects
5-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]-4-methoxypyrimidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in the growth and proliferation of cancer cells. It also has an effect on the signaling pathways that are involved in the development of neurodegenerative disorders. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]-4-methoxypyrimidine in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 5-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]-4-methoxypyrimidine. One direction is to further study its mechanism of action and optimize its use in the treatment of cancer and neurodegenerative disorders. Another direction is to study its potential use in other fields such as agriculture and environmental science.
Conclusion
In conclusion, 5-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]-4-methoxypyrimidine is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various fields.
Méthodes De Synthèse
The synthesis of 5-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]-4-methoxypyrimidine has been achieved using various methods. One of the methods involves the reaction of 2-ethyl-4-methoxypyrimidine with cyclopropylmethylamine in the presence of a catalyst. Another method involves the reaction of 2-ethyl-4-methoxypyrimidine with 1-cyclopropylmethyl-1H-imidazole-4-carbaldehyde in the presence of a reducing agent. Both methods have been reported to yield high purity and yield of the compound.
Propriétés
IUPAC Name |
5-[1-(cyclopropylmethyl)-2-ethylimidazol-4-yl]-4-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-13-17-12(8-18(13)7-10-4-5-10)11-6-15-9-16-14(11)19-2/h6,8-10H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPDKIFICJDENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1CC2CC2)C3=CN=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-Dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid](/img/structure/B7450104.png)
![N-[2-[5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide](/img/structure/B7450111.png)
![2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide](/img/structure/B7450113.png)
![2-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]-6-fluorobenzamide](/img/structure/B7450115.png)
![2-Fluoro-6-[3-(oxolan-3-ylmethoxymethyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7450122.png)
![N-methyl-N-[[1-[(1-methylsulfonylcyclohexyl)methyl]triazol-4-yl]methyl]acetamide](/img/structure/B7450137.png)
![Methyl 3-(2-bromo-5-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7450138.png)
![Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate](/img/structure/B7450155.png)
![N-[[4-(5-pyridin-4-ylpyridin-2-yl)morpholin-2-yl]methyl]acetamide](/img/structure/B7450160.png)
![5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid](/img/structure/B7450161.png)
![5-[(3R)-3-methoxypyrrolidin-1-yl]sulfonyl-1-benzothiophene-2-carboxylic acid](/img/structure/B7450164.png)

![2-[Ethyl-(1-methylpyrazol-4-yl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7450183.png)
